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Compound of Interest

Compound Name: 1-Acetyl-4-aminopiperidine

Cat. No.: B066903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a versatile privileged structure in medicinal chemistry, forming

the core of numerous biologically active compounds across a wide range of therapeutic areas.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-

aminopiperidine analogs, focusing on their performance as antifungal agents, N-type calcium

channel blockers, anti-HIV agents, hepatitis C virus (HCV) assembly inhibitors, dipeptidyl

peptidase-4 (DPP4) inhibitors, and kinase inhibitors. The information is presented to facilitate

drug discovery and development efforts by providing a clear comparison of chemical

modifications and their impact on biological activity, supported by experimental data and

detailed protocols.

Antifungal Activity
4-Aminopiperidine derivatives have emerged as a promising class of antifungal agents,

primarily targeting ergosterol biosynthesis.[1] The key structural features influencing their

activity are the substituents on the piperidine nitrogen (N1) and the 4-amino group.
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Compound
ID

N1-
Substituent

4-Amino
Substituent

Antifungal
Activity
(MIC in
µg/mL) vs.
Candida
spp.

Antifungal
Activity
(MIC in
µg/mL) vs.
Aspergillus
spp.

Reference

2b Benzyl n-Dodecyl 1–4 1–8 [2]

3b Phenethyl n-Dodecyl 1–4 1–8 [2]

Amorolfine - -
Significantly

higher MICs

No complete

inhibition at

tested

concentration

s

[2]

Key SAR Insights:

A long alkyl chain, such as n-dodecyl, at the 4-amino position is crucial for potent antifungal

activity.[2]

Aromatic substituents like benzyl or phenethyl on the piperidine nitrogen enhance the

antifungal potency.[2]

Compounds 2b and 3b demonstrate significantly lower MIC values against both Candida and

Aspergillus species compared to the established antifungal agent amorolfine, and exhibit

fungicidal activity.[2]

Experimental Protocol: Antifungal Susceptibility Testing
(Microbroth Dilution)
This protocol is adapted from standardized methods for determining the Minimum Inhibitory

Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth

of a fungal isolate.
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Materials:

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

96-well microtiter plates

Test compounds (4-aminopiperidine analogs)

Spectrophotometer

Incubator (35°C)

Procedure:

Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific

turbidity, which is then diluted in RPMI-1640 medium to the final desired inoculum

concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).

Compound Dilution: A serial two-fold dilution of each test compound is prepared in the

microtiter plates using RPMI-1640 medium.

Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells

containing medium only (sterility control) and medium with the fungal inoculum (growth

control) are included.

Incubation: The plates are incubated at 35°C for 24-48 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is a significant inhibition of visible growth compared to the growth control. For

yeasts, this is often an 80% or 90% reduction in turbidity, while for molds, it is typically 100%

inhibition (MIC₉₀ or MIC₁₀₀).[2]

Diagram: Experimental Workflow for Antifungal
Susceptibility Testing
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Caption: Workflow for the microbroth dilution antifungal susceptibility assay.

N-type Calcium Channel Blockade
4-Aminopiperidine derivatives have been investigated as blockers of N-type calcium channels,

which are implicated in pain signaling. Modifications at both nitrogen atoms of the 4-

aminopiperidine scaffold are critical for activity.

Data Presentation: SAR of 4-Aminopiperidine N-type
Calcium Channel Blockers
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Compound
ID

N1-
Substituent

4-Amino
Substituent

N-type Ca²⁺
Channel
Inhibition
(IC₅₀ in µM)

Analgesic
Activity
(Mouse Hot-
Plate Test)

Reference

3

4,4-bis(4-

fluorophenyl)

butanoyl

H Potent Active [3]

18

3,3-

diphenylprop

yl

3,3-

diphenylprop

anoyl

Potent Active [3]

C101
4-

fluorobenzyl
(2-ethylbutyl) 2.2 - [4]

Key SAR Insights:

Decoration of both nitrogen atoms with alkyl or acyl moieties containing structural motifs

found in known N-type calcium channel antagonists (e.g., verapamil, flunarizine) leads to

active compounds.[3]

Compounds 3 and 18 show potent antagonism of N-type calcium channels and significant

analgesic effects in animal models of pain.[3]

Compound C101 demonstrates selective blockade of N-type calcium channels with an IC₅₀

of 2.2 µM.[4]

Experimental Protocol: In Vitro N-type Calcium Channel
Assay
This protocol describes a method to evaluate the inhibitory effect of compounds on N-type

calcium channels expressed in a cell line.

Objective: To determine the IC₅₀ of test compounds for the inhibition of N-type calcium

channels.

Materials:
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PC12 rat pheochromocytoma cell line (or other cell line expressing N-type calcium channels)

Culture medium and supplements

Fluorescent calcium indicator dye (e.g., Fura-2 AM)

High potassium buffer (to induce depolarization)

Test compounds

Fluorometric imaging plate reader

Procedure:

Cell Culture and Loading: PC12 cells are cultured to confluence and then loaded with a

calcium-sensitive fluorescent dye.

Compound Incubation: The cells are incubated with various concentrations of the test

compounds.

Depolarization and Measurement: The cells are stimulated with a high potassium buffer to

open voltage-gated calcium channels. The resulting increase in intracellular calcium is

measured by monitoring the fluorescence of the indicator dye.

Data Analysis: The inhibition of the calcium influx by the test compounds is calculated

relative to control cells (no compound). The IC₅₀ value is determined by plotting the percent

inhibition against the compound concentration.

Anti-HIV Activity
Derivatives of 4-aminopiperidine have been designed as non-nucleoside reverse transcriptase

inhibitors (NNRTIs) for the treatment of HIV-1 infection. These compounds often incorporate

pharmacophoric elements from known NNRTIs.

Data Presentation: SAR of 4-Aminopiperidine Anti-HIV
NNRTIs
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Compound ID
Core Structure
Modification

Anti-HIV-1
Activity (EC₅₀
in nM) vs.
Wild-Type

Activity
Against
Resistant
Strains

Reference

5k

N-benzyl

piperidine-linked

aminopyrimidine

Potent (single-

digit nM)

Retains potency

against

K103N/Y181C

and Y188L

mutants

[5]

5a1
Quinazoline-

based
1.62 - [6]

Key SAR Insights:

Fusing pharmacophore templates of existing NNRTIs, such as etravirine, with a 4-

aminopiperidine linker can lead to highly potent compounds.[7]

N-benzyl substitution on the piperidine ring is a key feature for broad activity against

resistant HIV-1 strains.[5]

The quinazoline-based analog 5a1 shows potent anti-HIV-1 activity in the low nanomolar

range.[6]

Experimental Protocol: Anti-HIV Assay in MT-4 Cells
This is a cell-based assay to evaluate the efficacy of compounds in inhibiting HIV-1 replication.

Objective: To determine the EC₅₀ of test compounds against HIV-1 in a human T-cell line.

Materials:

MT-4 human T-cell leukemia cell line

HIV-1 viral stock

Culture medium
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Test compounds

96-well plates

MTT reagent (for cell viability) or p24 antigen ELISA kit (for viral replication)

Plate reader

Procedure:

Cell Seeding: MT-4 cells are seeded into 96-well plates.

Compound Addition: Serial dilutions of the test compounds are added to the wells.

Infection: The cells are infected with a predetermined amount of HIV-1.

Incubation: The plates are incubated at 37°C for 4-5 days.

Endpoint Measurement:

MTT Assay: The viability of the cells is measured. In the presence of an effective antiviral,

the cells are protected from the cytopathic effect of the virus.

p24 Antigen ELISA: The amount of p24 viral antigen in the culture supernatant is

quantified as a direct measure of viral replication.

Data Analysis: The EC₅₀ is calculated as the compound concentration that inhibits viral

replication by 50%.

Anti-HCV Activity
4-Aminopiperidine derivatives have been identified as inhibitors of hepatitis C virus (HCV)

assembly, a later stage in the viral life cycle.

Data Presentation: SAR of 4-Aminopiperidine HCV
Assembly Inhibitors
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Compound ID
Key Structural
Features

Anti-HCV
Activity (EC₅₀
in µM)

Cytotoxicity
(CC₅₀ in µM)

Reference

1
Initial screening

hit
2.57 >20 [8]

2
Initial screening

hit
2.09 >20 [8]

Optimized

Analogs

Modifications to

linker and phenyl

rings

Improved

potency
Reduced toxicity [9]

Key SAR Insights:

The 4-aminopiperidine scaffold is a valid starting point for developing HCV assembly

inhibitors.[8]

Systematic SAR studies on the linker region and the phenyl ring substituents have led to the

identification of derivatives with increased potency and reduced cytotoxicity.[9]

These compounds act synergistically with other approved anti-HCV drugs that target

different stages of the viral life cycle.[8]

Experimental Protocol: HCV Replicon Assay
This cell-based assay is used to measure the inhibition of HCV RNA replication.

Objective: To determine the EC₅₀ of test compounds against HCV replication.

Materials:

Huh-7 cells harboring an HCV subgenomic replicon (often expressing a reporter gene like

luciferase)

Culture medium

Test compounds
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Luciferase assay reagent (if applicable)

Luminometer or other appropriate plate reader

Procedure:

Cell Seeding: Huh-7 replicon cells are seeded in 96-well plates.

Compound Treatment: The cells are treated with various concentrations of the test

compounds.

Incubation: The plates are incubated for 48-72 hours.

Quantification of Replication: HCV replication is quantified by measuring the expression of

the reporter gene (e.g., luciferase activity) or by quantifying viral RNA using RT-qPCR.

Data Analysis: The EC₅₀ is calculated as the compound concentration that reduces HCV

replication by 50%.

DPP4 Inhibition for Diabetes
4-Aminopiperidine-based compounds have been designed as inhibitors of dipeptidyl peptidase-

4 (DPP4), a therapeutic target for type 2 diabetes.

Data Presentation: SAR of 4-Aminopiperidine DPP4
Inhibitors
A search for specific quantitative SAR data for 4-aminopiperidine DPP4 inhibitors was

conducted, but detailed tables with multiple analogs and their corresponding IC₅₀ values were

not readily available in the initial search results. However, the general principle of designing

these inhibitors involves incorporating the 4-aminopiperidine scaffold into structures that mimic

the dipeptide substrate of DPP4.

Experimental Protocol: DPP4 Inhibitor Screening Assay
This is a fluorometric assay to measure the inhibition of DPP4 enzyme activity.

Objective: To determine the IC₅₀ of test compounds for DPP4 inhibition.
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Materials:

Recombinant human DPP4 enzyme

Fluorogenic DPP4 substrate (e.g., Gly-Pro-AMC)

Assay buffer

Test compounds

96-well black plates

Fluorescence plate reader

Procedure:

Reaction Setup: In a 96-well plate, the DPP4 enzyme is pre-incubated with various

concentrations of the test compounds.

Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

Incubation: The plate is incubated at 37°C.

Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate

is measured over time.

Data Analysis: The rate of the reaction is calculated, and the percent inhibition for each

compound concentration is determined. The IC₅₀ value is obtained by plotting the percent

inhibition against the compound concentration.

Kinase Inhibition
The 4-aminopiperidine scaffold has been incorporated into inhibitors of various kinases,

including p38 MAP kinase and Akt (Protein Kinase B), which are involved in inflammation and

cancer signaling pathways.
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Data Presentation: SAR of 4-Aminopiperidine Kinase
Inhibitors
p38 MAP Kinase Inhibitors

Compound ID
Core
Heterocycle

4-
Aminopiperidi
ne
Substitution

p38 Kinase
Inhibition (IC₅₀
in nM)

Reference

5 Naphthyridinone

4-

aminopentameth

ylpiperidine

Highly potent [10]

Akt (PKB) Inhibitors

Compoun
d ID

Core
Heterocy
cle

4-
Aminopip
eridine
Substituti
on

Akt1
Inhibition
(IC₅₀ in
nM)

PKA
Inhibition
(IC₅₀ in
nM)

Selectivit
y
(PKA/Akt
1)

Referenc
e

21

7H-

pyrrolo[2,3-

d]pyrimidin

e

4-amino-4-

carboxami

de

Potent
Less

potent
~14-fold [11]

AZD5363

7H-

pyrrolo[2,3-

d]pyrimidin

e

4-amino-4-

carboxami

de

3 (Akt1), 8

(Akt2), 8

(Akt3)

- - [12]

Key SAR Insights:

p38 Inhibitors: C7-substitution of naphthyridinones, quinolinones, and dihydroquinazolinones

with 4-aminopiperidine moieties leads to potent p38 MAP kinase inhibitors. The 4-
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aminopentamethylpiperidine group in compound 5 confers excellent inhibitory potency and

good oral bioavailability.[10]

Akt Inhibitors: The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

scaffold provides potent and selective ATP-competitive inhibitors of Akt. Variation of the

carboxamide substituent is a key area for SAR optimization.[11] AZD5363 is a clinical

candidate from this series.[12]

Experimental Protocol: In Vitro Kinase Assay (Generic)
This is a general protocol for measuring the inhibition of a specific kinase.

Objective: To determine the IC₅₀ of test compounds against a target kinase.

Materials:

Recombinant active kinase (e.g., p38α, Akt1)

Specific peptide or protein substrate for the kinase

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a luminescence-based assay)

Kinase assay buffer

Test compounds

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and

scintillation counting for radiolabeled assays, or luminescence-based ADP detection)

Procedure:

Reaction Setup: The kinase, substrate, and various concentrations of the test compound are

combined in the kinase assay buffer.

Initiation: The reaction is initiated by the addition of ATP.

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature

(e.g., 30°C).
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Termination and Detection: The reaction is stopped, and the amount of phosphorylated

substrate is quantified.

Data Analysis: The IC₅₀ value is determined by plotting the percent inhibition of kinase

activity against the compound concentration.

Diagram: p38 MAPK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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